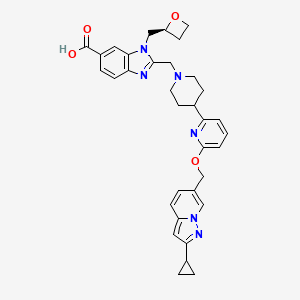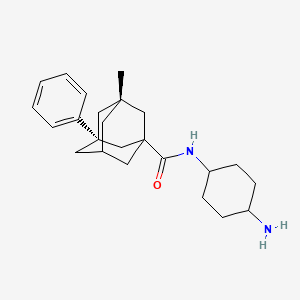![molecular formula C11H12ClN3O3 B15140286 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 4-position and a deoxy sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a protected pyrrolo[2,3-d]pyrimidine base with a suitable sugar donor. One common method includes the use of 2-deoxy-3,5-di-O-(4-toluoyl)-|A-D-erythro-pentofuranosyl chloride as the glycosyl donor . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: The compound can participate in further glycosylation reactions to form more complex nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a hydroxylated product.
Applications De Recherche Scientifique
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used in the study of nucleic acid interactions and enzyme mechanisms.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties in preclinical models.
Synthetic Biology: Utilized in the design of synthetic nucleic acids for gene editing and molecular diagnostics.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the normal function of nucleic acids, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets polymerases and other enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the nitrogen at the 7-position, replaced by a carbon atom.
2-Chloro-2’-deoxyadenosine (Cladribine): Similar structure but with a chlorine atom at the 2-position.
7-Deaza-2’-deoxyguanosine: Another deaza analog with modifications at the 7-position.
Uniqueness
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the deoxy sugar moiety contribute to its stability and efficacy as a therapeutic agent.
Propriétés
Formule moléculaire |
C11H12ClN3O3 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
(2R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7?,8-,9-/m1/s1 |
Clé InChI |
FHODFBMHXPTGHP-CFCGPWAMSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


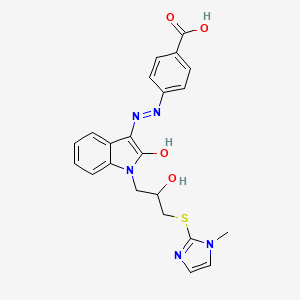

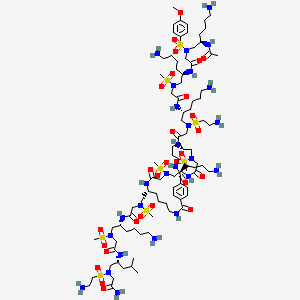

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
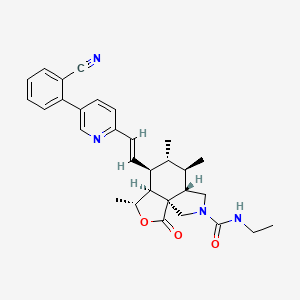
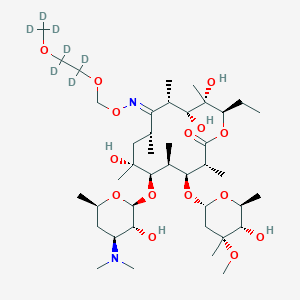
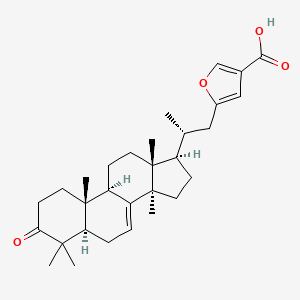
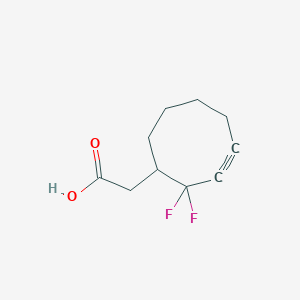
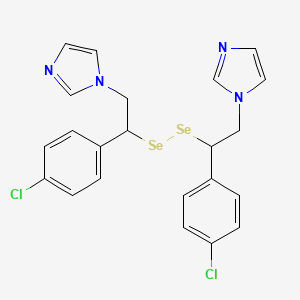
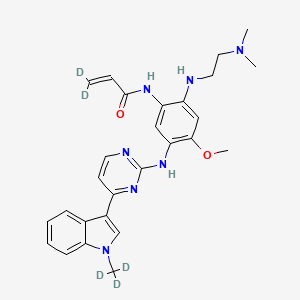
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
